(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one
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Overview
Description
Schisanlactone C is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a plant known for its medicinal properties. This compound is part of a larger group of triterpenoids that have been studied for their various biological activities, including anti-inflammatory, hepatoprotective, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of schisanlactone C involves several steps, including the isolation of the compound from the plant material. The process typically involves extraction using solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of schisanlactone C is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial transformation and plant cell culture techniques, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Schisanlactone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of schisanlactone C include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of schisanlactone C depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triterpenoids.
Mechanism of Action
The mechanism of action of schisanlactone C involves its interaction with various molecular targets and pathways. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . Additionally, it exerts its hepatoprotective effects by enhancing the activity of antioxidant enzymes and reducing oxidative stress .
Comparison with Similar Compounds
Schisanlactone C is part of a group of triterpenoids that includes compounds like schisphendilactone A, schisphendilactone B, and kadsuphilactone B . Compared to these compounds, schisanlactone C has shown unique cytotoxic activity against specific cancer cell lines, making it a valuable compound for anticancer research . Additionally, its anti-inflammatory and hepatoprotective properties distinguish it from other triterpenoids .
Similar Compounds
- Schisphendilactone A
- Schisphendilactone B
- Kadsuphilactone B
- Schinalactone D
- Schisanlactone J
Properties
Molecular Formula |
C30H40O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3/t21-,23+,24?,28+,29-,30?/m1/s1 |
InChI Key |
QZQNSZDOEZMGEJ-OPTJYNSWSA-N |
Isomeric SMILES |
CC1=CCC(OC1=O)C(C)([C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O |
Origin of Product |
United States |
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